

theoretical studies of dihydrogen borate conformers

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Compound Focus: Dihydrogenborate

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Understanding Borate Coordination and Conformers

In borate chemistry, the concept of "conformers" often relates to the different coordination states boron can adopt with oxygen, which are its most ubiquitous building blocks [1].

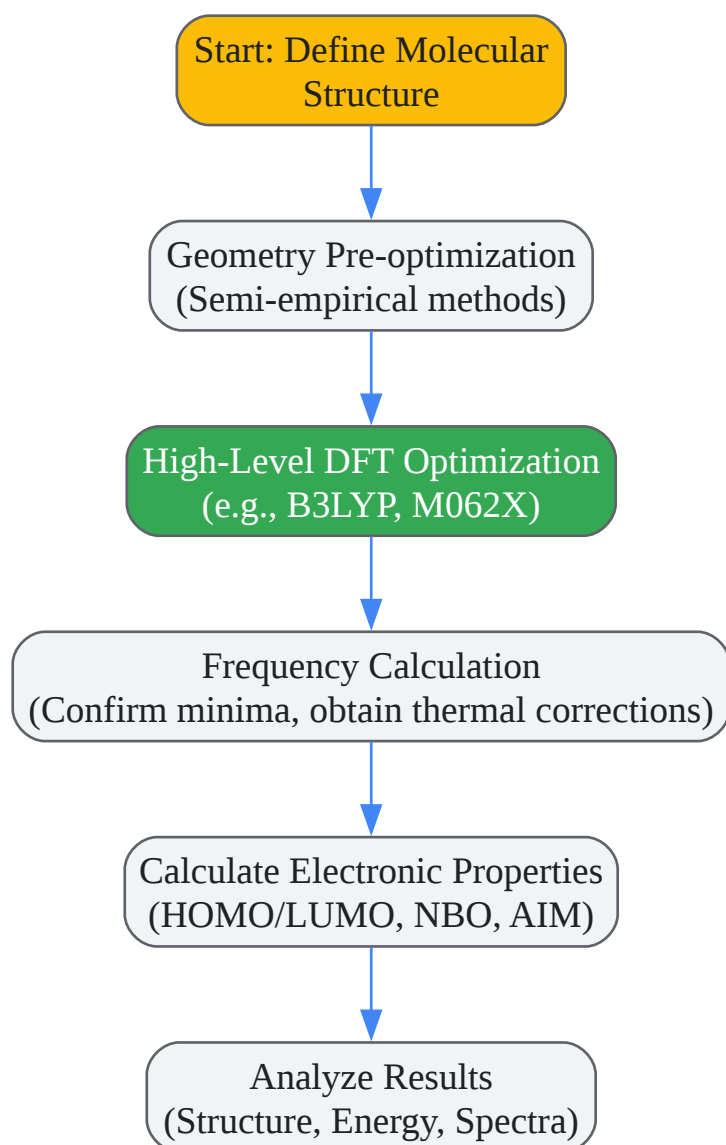
- **Trigonal vs. Tetrahedral Coordination:** Boron can be found in either a **trigonal planar** (BO_3 , often in boric acid) or a **tetrahedral** (BO_4 , as in the borate ion, $\text{B}(\text{OH})_4^-$) coordination state [1] [2]. The interconversion between these states is fundamental to its chemistry.
- **The N4 Parameter:** In borate glasses and materials, the fraction of boron atoms in the tetrahedral coordination state is a critical structural parameter, denoted as **N4** [1]. This parameter varies with composition, temperature, and pressure, influencing the material's properties.

Methodologies for Theoretical Analysis

Theoretical studies on boron-containing compounds rely on well-established computational methods. The table below summarizes key approaches and findings from relevant studies.

Study Focus	Computational Method & Basis Set	Key Calculated Parameters	Reference
General Borate Esterification	M062X/aug-cc-pvtz	Gibbs energies of activation for reaction steps	[3]
Borate-Water Clusters	MP2/6-311++G(d,p), B3LYP/6-311++G(d,p)	Negative cooperativity, B–H stretching frequencies, AIM analysis	[4]
(m-Carbamoylphenyl) Boronic Acid	DFT/B3LYP/6-311+G(2d,p)	HOMO/LUMO energies, energy gap, dipole moment, polarizability, vibrational frequencies	[5]

The following diagram illustrates a general computational workflow for conformational and electronic structure analysis of borate-related molecules, based on the methodologies cited.



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General workflow for theoretical analysis of borate compounds

Experimental Context and Related Systems

While not direct conformational studies, research into related systems provides crucial context.

- **Borate Ester Dynamics:** A 2024 study on esterification mechanisms highlights the dynamic equilibrium between trigonal boric acid (B(OH)_3) and the tetrahedral borate ion (B(OH)_4^-). It identifies a "borate-assisted" pathway with a low Gibbs energy of activation (31.5 kJ mol^{-1}), rationalizing the fast bond formation and breaking at room temperature [3].

- **Dihydrogen Bonding:** Theoretical analysis of tetrahydroborate (BH_4^-) with water clusters shows the formation of **dihydrogen bonds** ($\text{B-H}\delta^- \cdots \text{H}\delta^+-\text{O}$). This interaction exhibits **negative cooperativity**, meaning an existing dihydrogen bond weakens the ability to form subsequent ones in the cluster [4].

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